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molecular formula C9H5ClO2 B096176 4-Chloro-2h-chromen-2-one CAS No. 17831-88-8

4-Chloro-2h-chromen-2-one

Cat. No. B096176
M. Wt: 180.59 g/mol
InChI Key: RKEYJFRSDLEQIE-UHFFFAOYSA-N
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Patent
US07745229B2

Procedure details

4-chloro coumarin, (100 mg, 0.54 mmol) was dissolved in 2 mL of DMF at room temperature and followed by the addition of NaN3 (40 mg, 0.62 mmol) and stirring for twelve hours. The reaction mixture was poured onto 10 g of ice, and then stirred for 30 minutes at room temperature. Filtration and drying afforded white powder; yield (80 mg, 80%); mp 159-160° C. 1H-NMR (300 MHz, CDCl3): δ 7.2-7.7 (m, 5H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[CH:3]=1.[N-:13]=[N+:14]=[N-:15].[Na+]>CN(C=O)C>[N:13]([C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4](=[O:12])[CH:3]=1)=[N+:14]=[N-:15] |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC(OC2=CC=CC=C12)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
ice
Quantity
10 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring for twelve hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
afforded white powder
CUSTOM
Type
CUSTOM
Details
yield (80 mg, 80%)

Outcomes

Product
Name
Type
Smiles
N(=[N+]=[N-])C1=CC(OC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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